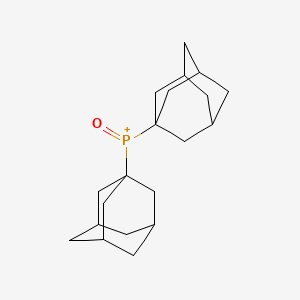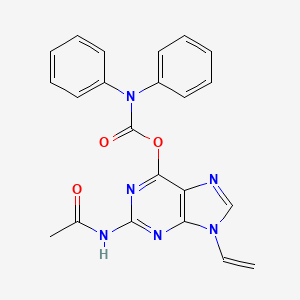![molecular formula C20H24N2Si2 B1600519 2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]- CAS No. 133810-43-2](/img/structure/B1600519.png)
2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-
概要
説明
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This specific derivative is characterized by the presence of trimethylsilyl groups attached to ethynyl substituents at the 4,4’ positions of the bipyridine structure. The compound is known for its unique chemical properties and its ability to form complexes with various metal ions, making it valuable in a range of scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- typically involves the coupling of 4,4’-dibromo-2,2’-bipyridine with trimethylsilylacetylene. This reaction is facilitated by a palladium-catalyzed cross-coupling process, often using bis-triphenylphosphine-palladium(II) chloride as the catalyst, copper(I) iodide as a co-catalyst, and diisopropylamine as the base in tetrahydrofuran (THF) solvent. The reaction is carried out at ambient temperature for about 10 hours, yielding the desired product with a good yield .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- are not widely documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Complexation Reactions: The bipyridine moiety can form coordination complexes with metal ions, which is a key feature in its applications in catalysis and materials science.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to form the bipyridine derivative.
Copper(I) Iodide: Acts as a co-catalyst in the coupling reactions.
Diisopropylamine: Serves as a base to facilitate the reaction.
Major Products
The major products of reactions involving 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- are typically coordination complexes with various metal ions, which can exhibit unique photophysical and electrochemical properties .
科学的研究の応用
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: Investigated for its potential in biological imaging and as a component in biosensors.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism by which 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The trimethylsilyl groups can also influence the electronic properties of the bipyridine ligand, affecting the overall reactivity and stability of the complexes .
類似化合物との比較
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another bipyridine derivative with trifluoromethyl groups instead of trimethylsilyl groups.
4,4’-Bis(methoxy)-2,2’-bipyridine: Features methoxy groups, which also alter the electronic properties and coordination behavior compared to the trimethylsilyl derivative.
Uniqueness
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl groups, which provide steric bulk and influence the electronic environment of the bipyridine ligand. This can lead to distinct reactivity patterns and stability in metal complexes, making it a valuable compound for specific applications in catalysis and materials science .
特性
IUPAC Name |
trimethyl-[2-[2-[4-(2-trimethylsilylethynyl)pyridin-2-yl]pyridin-4-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2Si2/c1-23(2,3)13-9-17-7-11-21-19(15-17)20-16-18(8-12-22-20)10-14-24(4,5)6/h7-8,11-12,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAPTHXFRHPYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)C2=NC=CC(=C2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443575 | |
| Record name | 2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133810-43-2 | |
| Record name | 2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


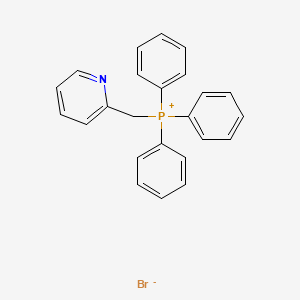
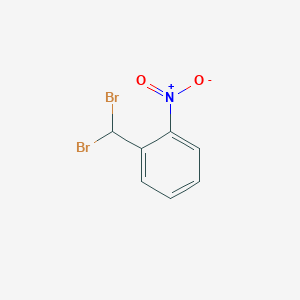
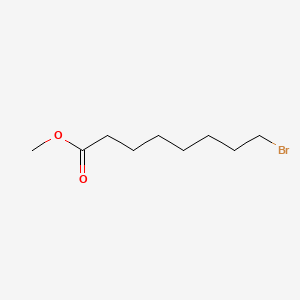
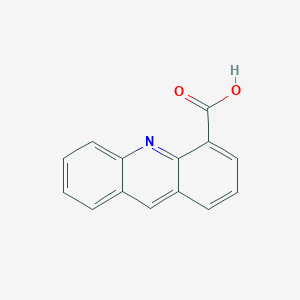

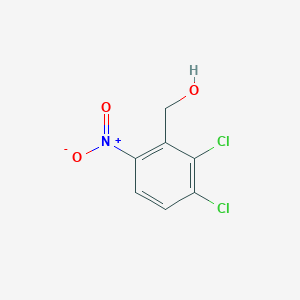

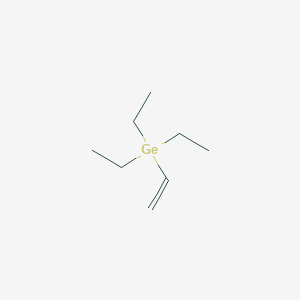

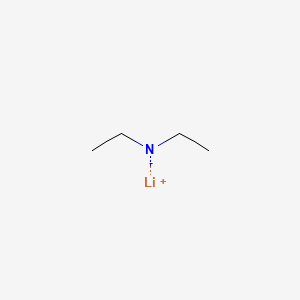
![(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B1600453.png)

